2-Bromo-5-chloro-3-nitropyridin-4-amine
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Overview
Description
2-Bromo-5-chloro-3-nitropyridin-4-amine is a heterocyclic compound with the molecular formula C5H3BrClN3O2 and a molecular weight of 252.45 g/mol It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a pyridine ring
Preparation Methods
The synthesis of 2-Bromo-5-chloro-3-nitropyridin-4-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination and chlorination of a nitropyridine precursor. The reaction conditions often include the use of reagents such as N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2-Bromo-5-chloro-3-nitropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while reduction reactions typically produce amino derivatives.
Scientific Research Applications
2-Bromo-5-chloro-3-nitropyridin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-3-nitropyridin-4-amine and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific derivative and its intended application .
Comparison with Similar Compounds
2-Bromo-5-chloro-3-nitropyridin-4-amine can be compared with other similar compounds, such as:
2-Amino-3-bromo-5-nitropyridine: This compound has similar functional groups but differs in the position of the amino group.
5-Bromo-2-nitropyridine: Lacks the chlorine atom and has different reactivity and applications.
4-Amino-3-bromopyridine: Contains an amino group instead of a nitro group, leading to different chemical properties and uses.
Properties
Molecular Formula |
C5H3BrClN3O2 |
---|---|
Molecular Weight |
252.45 g/mol |
IUPAC Name |
2-bromo-5-chloro-3-nitropyridin-4-amine |
InChI |
InChI=1S/C5H3BrClN3O2/c6-5-4(10(11)12)3(8)2(7)1-9-5/h1H,(H2,8,9) |
InChI Key |
HUWGBFKCBBOKTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Br)[N+](=O)[O-])N)Cl |
Origin of Product |
United States |
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